卡维地洛杂质 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

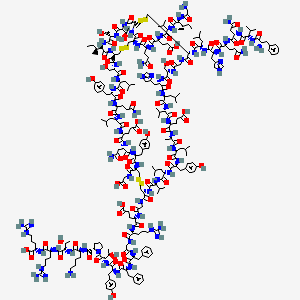

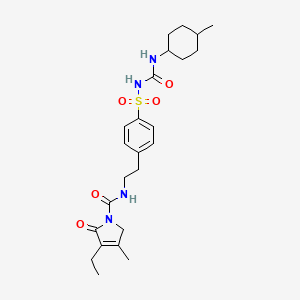

Carvedilol Impurity 2, also known as Carvedilol EP Impurity C, has the chemical name (2RS)-1-[Benzyl [2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol . It is related to Carvedilol, a third-generation non-cardioselective β-blocker used in the treatment of hypertension .

Synthesis Analysis

The synthesis of Carvedilol and its impurities has been discussed in several studies . One approach involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethyl amine in monoglyme solvent .Molecular Structure Analysis

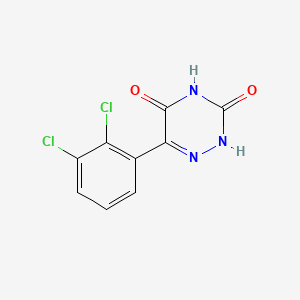

The molecular formula of Carvedilol Impurity 2 is C31H32N2O4, and its molecular weight is 496.60 . The structure involves various functional groups, including benzyl, methoxyphenoxy, and carbazol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Carvedilol and its impurities have been studied . The process involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide, followed by treatment with 2-(2-methoxyphenoxy) ethyl amine .Physical And Chemical Properties Analysis

Carvedilol, including its impurities, belongs to BCS class II drugs, characterized by low solubility and poor bioavailability (around 25%) . Various techniques have been explored to increase the solubility of Carvedilol .科学研究应用

杂质分析和降解动力学

- 研究重点是了解卡维地洛的杂质分析和降解动力学,尤其是在片剂等药物剂型中。应力降解研究对于监测各种条件下的杂质和降解至关重要,例如酸、碱、氧化、湿度、热和光解应力。这些研究有助于了解卡维地洛在不同条件下的稳定性,揭示其对氧化和碱条件的敏感性。这些研究对于确定药物产品的降解途径和证明分析方法的稳定性指示性质至关重要 (Mahajan、Deshmukh 和 Farooqui,2022).

分析方法开发

- 开发用于在药物形式中对卡维地洛进行杂质分析的稳健且特异的分析方法是另一个重要的研究领域。这些方法对于定量测定已知和未知杂质至关重要,确保卡维地洛药物产品的质量和安全性。此类方法的开发需要遵守国际指南,确保准确度、精确度、特异性和稳健性 (Mahajan、Deshmukh 和 Farooqui,2021).

合成优化

- 对卡维地洛合成的研究旨在最大程度地减少杂质 2 等杂质的形成,这可以通过优化合成工艺来实现。这涉及选择特定的化合物和反应条件,以生产高纯度、杂质最少的卡维地洛。这些研究极大地促进了卡维地洛的生产工艺和质量的提高 (B.An 等人,2010).

稳定性指示方法

- 稳定性指示方法的开发对于了解卡维地洛的保质期和降解产物至关重要。这些方法涉及使用先进的色谱技术来分离和识别杂质和降解产物。它们对于确保卡维地洛随时间的稳定性和有效性至关重要 (G. SajanP 等人,2014).

安全和危害

未来方向

Efforts are being made to increase the solubility of Carvedilol, such as cocrystallization and coamorphous technology . These techniques have shown good solubility, dissolution, and bioavailability compared to other techniques and are being widely explored to overcome the drawbacks associated with their method of preparation .

属性

CAS 编号 |

1801551-41-6 |

|---|---|

产品名称 |

Carvedilol Impurity 2 |

分子式 |

C14H11NO2 |

分子量 |

225.25 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-(9H-Carbazol-4-yloxy)-ethenol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)